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Technical Support Center: Western Blotting for
IL-13
Welcome to our technical support center. This resource is designed to provide researchers,

scientists, and drug development professionals with detailed protocols and troubleshooting

guidance for the stripping and re-probing of Western blots, with a specific focus on the cytokine

Interleukin-13 (IL-13).

Frequently Asked Questions (FAQs)
Q1: Why would I need to strip and re-probe a Western blot for IL-13?

Stripping and re-probing is a valuable technique that allows you to test for multiple proteins on

a single membrane.[1] This is particularly useful when:

Sample is limited: When working with rare or precious protein samples, re-probing conserves

your material.[1][2][3]

Comparing proteins of similar molecular weight: It allows for the detection of different

proteins that are too close in size to be resolved by cutting the membrane.

Analyzing a loading control: After probing for IL-13, you can strip the membrane and re-

probe for a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading

across lanes.[4]
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Optimizing antibody concentrations: You can test different antibody dilutions on the same blot

to find the optimal signal-to-noise ratio.[2]

Q2: Is it better to use a PVDF or nitrocellulose membrane for stripping and re-probing?

For stripping and re-probing, a Polyvinylidene difluoride (PVDF) membrane is highly

recommended.[2][5] PVDF membranes are more durable and have a higher protein binding

capacity, which leads to better retention of the target protein (IL-13) through multiple stripping

and re-probing cycles compared to nitrocellulose.[2][5]

Q3: Should I use a mild or harsh stripping protocol for IL-13?

For a low-abundance protein like IL-13, it is always recommended to start with a mild stripping

protocol.[2][4] Mild stripping methods, which typically use a low pH glycine-based buffer, are

gentler and less likely to remove the blotted IL-13 from the membrane.[6] Harsh methods that

involve heating and reducing agents like β-mercaptoethanol are more effective at removing

high-affinity antibodies but also carry a greater risk of protein loss.[6] If the mild protocol fails to

remove the previous antibodies, you can then proceed to a harsher method.[4]

Q4: How do I know if the stripping procedure was successful?

After stripping, you must verify that the primary and secondary antibodies have been

completely removed before re-probing. To do this, incubate the stripped membrane with only

the secondary antibody followed by the chemiluminescent substrate. If the stripping was

successful, you should see no signal when you image the blot.[2] If bands are still visible, the

stripping process needs to be repeated or intensified.[2]

Q5: Can I make quantitative comparisons between blots before and after stripping?

No, it is not advisable to make quantitative comparisons of protein levels from different probing

cycles on the same blot.[4][5] The stripping process inevitably removes some of the transferred

protein from the membrane, so the signal intensity for a protein detected after stripping will

likely be lower than if it were detected in the first round.[5][7]
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This protocol is optimized for detecting low-abundance proteins like IL-13 and prioritizes

antigen preservation.

Materials:

Mild Stripping Buffer:

15 g Glycine

1 g SDS

10 mL Tween 20

Dissolve in 800 mL of deionized water.

Adjust pH to 2.2 with HCl.

Bring the final volume to 1 L with deionized water.[2][8]

Wash Buffer: Tris-Buffered Saline with 0.1% Tween 20 (TBST) or Phosphate-Buffered Saline

with 0.1% Tween 20 (PBST).

Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST/PBST.

Primary Antibody for IL-13.

Primary Antibody for loading control (e.g., anti-GAPDH).

HRP-conjugated Secondary Antibody.

Chemiluminescent Substrate.

Procedure:

Initial Probing: Perform Western blotting for IL-13 according to your standard protocol. After

imaging, do not let the membrane dry out.

Wash Membrane: Wash the membrane in TBST for 2 x 5 minutes to remove residual

chemiluminescent substrate.
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Stripping:

Completely submerge the membrane in Mild Stripping Buffer.

Incubate for 10-20 minutes at room temperature with gentle agitation.[9] For high-affinity

antibodies, you may need to extend this time or incubate at 37°C for 5-10 minutes.[2]

Wash Post-Stripping: Wash the membrane thoroughly in TBST for 3 x 5 minutes to remove

the stripping buffer.[2]

Verify Stripping Efficiency:

Block the membrane for 30 minutes in Blocking Buffer.

Incubate with only the HRP-conjugated secondary antibody for 1 hour.

Wash 3 x 5 minutes with TBST.

Apply chemiluminescent substrate and image the blot. No signal should be detected. If a

signal persists, repeat the stripping step.[2]

Re-probing:

Once stripping is confirmed, wash the membrane again and proceed with your standard

Western blot protocol, starting with the blocking step.

Incubate with the new primary antibody (e.g., for a loading control), followed by the

secondary antibody and detection.

Workflow for Stripping and Re-probing a Western
Blot
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Caption: Experimental workflow for stripping and re-probing a Western blot membrane.
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Troubleshooting Guide
It is crucial to probe for the low-abundance protein (IL-13) first, followed by stripping and re-

probing for a more abundant housekeeping protein.[5][7] This ensures that the initial detection

has the highest possible sensitivity before any protein is lost during the stripping process.
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Problem Potential Cause(s) Solution(s)

Weak or No Signal for IL-13

(Initial Blot)

Low abundance of IL-13 in the

sample.

- Increase the amount of

protein loaded per well (50-100

µg).[10]- Use a more sensitive

chemiluminescent substrate.-

Concentrate the sample, for

example by

immunoprecipitation.[11][12]

Protein degradation.

- Always add protease and

phosphatase inhibitors to your

lysis buffer.[12][13]- Use fresh

samples and perform lysis on

ice.[13][14]

Suboptimal antibody

concentration.

- Titrate the primary antibody to

find the optimal concentration.

[12]- Increase the incubation

time, for instance, overnight at

4°C.[11]

Signal Remains After Stripping Stripping was incomplete.

- Increase the incubation time

in the stripping buffer or

perform the incubation at

37°C.[2]- If the signal still

persists after repeating mild

stripping, use a harsh stripping

protocol (e.g., with β-

mercaptoethanol at 50°C), but

be aware of potential protein

loss.[4][8][15]

High-affinity primary antibody.

- High-affinity antibodies are

more difficult to remove. A

harsh stripping protocol may

be necessary from the outset

for these antibodies.[2]
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Weak or No Signal After Re-

probing

Loss of protein from the

membrane during stripping.

- Ensure you are using a PVDF

membrane.[2]- Use the mildest

stripping conditions possible

that still effectively remove the

antibodies.[2]- Avoid repeated

stripping cycles if possible.[7]

Incomplete removal of

stripping buffer.

- Ensure thorough and

extensive washing after the

stripping step to remove all

traces of the buffer, which can

interfere with subsequent

antibody binding.[8]

High Background on Re-

probed Blot
Inadequate blocking.

- Ensure the membrane is re-

blocked thoroughly before

incubating with the new

primary antibody.[5]- Increase

blocking time or try a different

blocking agent (e.g., switch

from milk to BSA).[11]

Stripping procedure increased

non-specific binding sites.

- Re-blocking is critical after

stripping.[6] Consider adding a

low concentration of Tween 20

to your antibody dilution

buffers.

IL-13 Signaling Pathway
IL-13 exerts its effects by binding to a receptor complex, which triggers downstream signaling

cascades. The primary signaling pathway involves the activation of the JAK/STAT pathway,

specifically STAT6.[16][17]
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Caption: Simplified IL-13 signaling pathway via the Type II receptor complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1175110#protocol-for-stripping-and-re-probing-
western-blots-for-il-13]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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